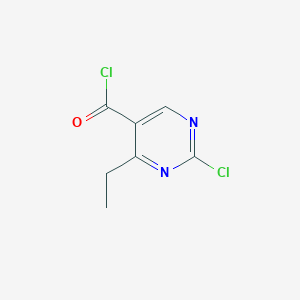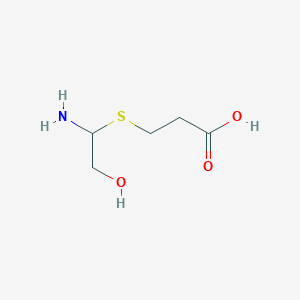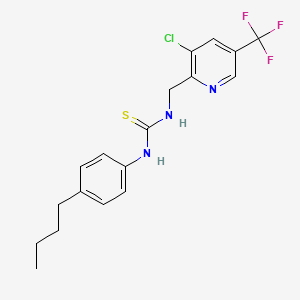
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 4th position and an oxo group at the 6th position on the pyrimidine ring, along with a pivalamide group attached to the 2nd position. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide typically involves the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Reduction: Formation of 4-hydroxy-6-hydroxy-1,6-dihydropyrimidin-2-yl)pivalamide.
Substitution: Formation of 4-halogen-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pivalamide group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a pivalamide group.
2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4-ones: Similar pyrimidine ring structure with different substituents.
Uniqueness
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various fields.
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
N-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(15)12-8-10-5(13)4-6(14)11-8/h4H,1-3H3,(H3,10,11,12,13,14,15) |
InChI-Schlüssel |
AGPFCUFABWQBCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



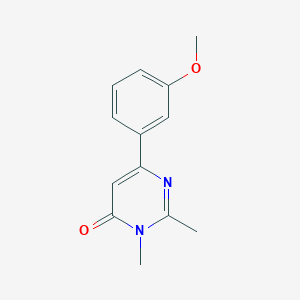
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
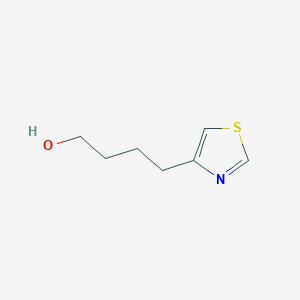
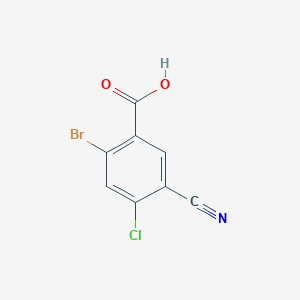
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
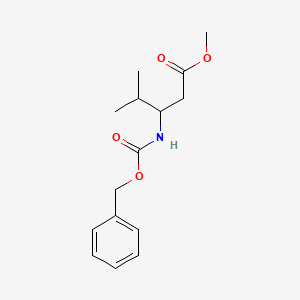

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
